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Compound of Interest

Compound Name: 6-Aminoisoquinoline

Cat. No.: B057696

An In-depth Technical Guide to the Theoretical Properties of 6-Aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoisoquinoline is a pivotal heterocyclic amine that serves as a fundamental building
block in medicinal chemistry and materials science.[1] Its isoquinoline core is a privileged
scaffold found in numerous biologically active compounds.[2] This document provides a
comprehensive overview of the core theoretical and experimental properties of 6-
Aminoisoquinoline, including its physicochemical characteristics, spectroscopic data, and
detailed experimental protocols. Furthermore, it explores its role as a precursor to potent
enzyme inhibitors, particularly in the context of Poly (ADP-ribose) polymerase (PARP) signaling
pathways, crucial for DNA repair and cancer therapy.[3][4]

Physicochemical Properties

The physical and chemical properties of 6-Aminoisoquinoline are foundational to its
application in synthesis and drug design. These properties have been determined through both
experimental measurements and computational predictions.

Table 1: General and Physicochemical Properties of 6-Aminoisoquinoline
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Property Value Source
CAS Number 23687-26-5 [5]6]
Molecular Formula CoHsNz2 [61[7]
Molecular Weight 144.17 g/mol [51[7]
Appearance Lig.ht yellow .to brown (1]
solid/crystalline powder
Melting Point 211-216 °C [8][9][10]
Boiling Point 343.1 £ 15.0 °C (Predicted) [9][10]
Density 1.210 + 0.06 g/cm? (Predicted) [81I9][10]
pKa 7.10 + 0.10 (Predicted) [8][9][10]
Table 2: Solubility Profile of 6-Aminoisoquinoline
Solvent Solubility Source
Dimethylformamide (DMF) Slightly Soluble [8][9][10]
Dimethyl Sulfoxide (DMSO) Sparingly Soluble [81[9][10]
Methanol Slightly Soluble [81I9][10]
Water Insoluble (predicted low (111[12]

solubility)

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of 6-

Aminoisoquinoline.

Table 3: 1H-NMR Spectroscopic Data for 6-Aminoisoquinoline (Solvent: CDCIs)
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. . Multiplicity &

Chemical Shift . . .
Coupling Integration Assighment Source

(3 ppm)
Constant (J)
Broad single

5.54 2H -NH:2 [7119]
peak

6.58 Single peak 1H Aromatic CH [7119]
Double peak, J = ]

7.00 1H Aromatic CH [7109]
9.0 Hz
Double peak, J = )

7.35 1H Aromatic CH [719]
5.5 Hz
Double peak, J = )

7.75 1H Aromatic CH [7119]
55Hz
Double peak, J = )

7.75 1H Aromatic CH [7109]
9.0 Hz
Double peak, J = ]

8.32 1H Aromatic CH [7119]
5.5 Hz

8.98 Single peak 1H Aromatic CH [719]

Table 4. Mass Spectrometry Data for 6-Aminoisoquinoline

Technique Key Fragments (m/z) Source

GC-MS 144 (Molecular lon), 117, 116 [5]

Experimental Protocols

Detailed and reproducible experimental methods are essential for the synthesis and application
of 6-Aminoisoquinoline in research.

Synthesis of 6-Aminoisoquinoline from 6-
Bromoisoquinoline
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This protocol describes a common method for the synthesis of 6-Aminoisoquinoline.[7][9]

Materials:

e 6-Bromoisoquinoline (17.2 g)

e 28% Ammonia solution (200 mL)

o Copper (Il) sulfate pentahydrate (10.8 g)

e 10% Sodium hydroxide solution (250 mL)

o Ethyl acetate

e Anhydrous sodium sulfate

¢ Dichloromethane

Procedure:

e Combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of
copper (1) sulfate pentahydrate in an autoclave.

o Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

 After the reaction, cool the vessel to room temperature.

e Pour the reaction solution into 250 mL of 10% aqueous sodium hydroxide solution.

o Extract the aqueous phase with ethyl acetate (5 x 100 mL).

o Combine the organic phases and dry over anhydrous sodium sulfate.

« Filter the solution and concentrate it under reduced pressure to obtain the crude product.

e Suspend the crude product in dichloromethane and filter to yield light brown crystalline 6-
aminoisoquinoline (Typical yield: ~85%).[7][9]
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Workflow for the Synthesis of 6-Aminoisoquinoline
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Caption: Synthesis of 6-Aminoisoquinoline.
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General PARP1 Inhibition Assay Protocol

Derivatives of 6-Aminoisoquinoline are investigated as PARP inhibitors. The following is a
representative protocol for determining the in vitro inhibitory activity of a compound against the
PARP1 enzyme, based on commercially available assay kits.[4]

Materials:

Recombinant human PARP1 enzyme

o Activated DNA (e.g., calf thymus DNA)

e B-NAD* (Nicotinamide adenine dinucleotide)

o Assay buffer (e.g., 50 mM TRIS, 2 mM MgClz, pH 8.0)

e Test compounds (dissolved in DMSO)

e 96-well assay plates

o Detection reagent

o Plate reader (colorimetric or fluorometric)

Procedure:

» Prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and assay buffer.
e Dispense the reaction mixture into the wells of a 96-well plate.

o Add the test compounds at various concentrations to the designated wells. Include a positive
control (no inhibitor) and a negative control (no enzyme).

« Initiate the enzymatic reaction by adding 3-NAD* to each well.
 Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration.

» Stop the reaction according to the kit manufacturer's instructions.
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e Add the detection reagent to measure the consumption of NAD* or the formation of
poly(ADP-ribose).

» Read the plate using a colorimetric or fluorometric plate reader.

o Calculate the percentage of inhibition for each compound concentration relative to the
positive control and determine the ICso value.
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General Workflow for a PARP1 Inhibition Assay
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Caption: PARP1 Inhibition Assay Workflow.
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Biological Activity and Signaling Pathways

6-Aminoisoquinoline is a key intermediate in the synthesis of kinase inhibitors.[1][13] Its
derivatives have been notably developed as inhibitors of Poly (ADP-ribose) polymerase
(PARP), particularly PARP1 and PARP2.[4][14]

Role in PARP1-Mediated DNA Repair

PARP1 is a critical enzyme in the cellular response to DNA damage, especially single-strand
breaks (SSBs).[14] It acts as a DNA damage sensor. Upon binding to a DNA break, PARP1
becomes catalytically active, using NAD* as a substrate to synthesize long chains of poly(ADP-
ribose) (PAR) onto itself and other nuclear proteins.[14] This process, known as PARylation,
creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1,
to the site of damage, facilitating the Base Excision Repair (BER) pathway.[4][14]

PARP inhibitors, many of which are derived from scaffolds like isoquinoline, function by
competing with NAD+* at the catalytic site of the enzyme.[14] This inhibition prevents the
synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery. The
unrepaired SSBs can then degrade into more lethal double-strand breaks during DNA
replication, leading to cell death. This mechanism is particularly effective in cancer cells with
pre-existing defects in other DNA repair pathways (e.g., BRCA mutations), a concept known as
synthetic lethality.[14]
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PARP1's Role in Base Excision Repair (BER) & Point of Inhibition
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Caption: PARP1 Signaling in DNA Repair.

Conclusion

6-Aminoisoquinoline is a compound of significant interest due to its versatile chemical nature
and its role as a precursor to high-value pharmaceutical agents. Its well-defined
physicochemical and spectroscopic properties provide a solid foundation for its use in complex
organic synthesis. The methodologies for its preparation are robust, and its utility is highlighted
by the development of its derivatives as potent PARP inhibitors. A thorough understanding of its
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theoretical properties, combined with established experimental protocols, is essential for
leveraging this molecule to its full potential in drug discovery and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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